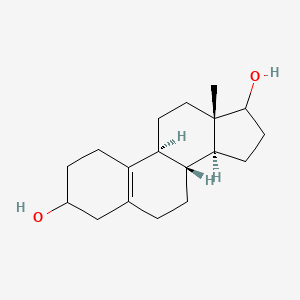
19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Nor-5-androstene-3Beta,17Beta-diol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone). It is known for its anabolic properties and has been studied for various applications in scientific research. The compound is often used in a solution of 1.0 mg/ml in acetonitrile for analytical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Nor-5-androstene-3Beta,17Beta-diol typically involves multiple steps starting from 19-nortestosterone. The key steps include:
Reduction: The reduction of 19-nortestosterone to 19-nor-5-androstene-3Beta,17Beta-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 19-Nor-5-androstene-3Beta,17Beta-diol involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control .
Analyse Des Réactions Chimiques
Types of Reactions
19-Nor-5-androstene-3Beta,17Beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-nor-5-androstenedione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 19-nor-5-androstane derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
19-Nor-5-androstenedione: Formed through oxidation.
19-Nor-5-androstane derivatives: Formed through reduction.
Applications De Recherche Scientifique
19-Nor-5-androstene-3Beta,17Beta-diol has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Studied for its effects on cellular processes and its potential role in modulating hormone levels.
Medicine: Investigated for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Used in the development of performance-enhancing drugs and supplements
Mécanisme D'action
The mechanism of action of 19-Nor-5-androstene-3Beta,17Beta-diol involves its interaction with androgen receptors. Upon binding to these receptors, the compound exerts its anabolic effects by promoting protein synthesis and muscle growth. It also influences various molecular pathways involved in cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol: Another anabolic-androgenic steroid with similar properties but different molecular structure.
19-Nor-5-androstenediol: A closely related compound with similar anabolic effects.
Uniqueness
19-Nor-5-androstene-3Beta,17Beta-diol is unique due to its specific molecular structure, which allows it to interact with androgen receptors more effectively than some other similar compounds. This results in its potent anabolic effects and makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C18H28O2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12?,14-,15-,16+,17?,18+/m1/s1 |
Clé InChI |
IBHQSODTBQCZDA-VTZKGDLPSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CCC(C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Synonymes |
3,17-DHE 3,17-dihydroxy-5-estrene 5(10)-estrene-3,17-diol Estr-5(10)-ene-3,17-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















